4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-ethyl-6-methoxy-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C10H15N3O/c1-3-13-7-6-11-8-4-5-9(14-2)12-10(8)13/h4-5,11H,3,6-7H2,1-2H3 |
InChI Key |
RLWNFNBUIKOPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC2=C1N=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Approach
Step 1: Preparation of Pyridine Precursors
Starting materials often include substituted pyridines such as 2-chloro-3-nitropyridines. These are converted via nucleophilic substitution to pyridinyl keto esters, which serve as key intermediates for ring formation.
Step 2: Formation of Pyrazine Ring via Cyclization
The pyrazine ring is formed through intramolecular nucleophilic substitution and condensation reactions. Hydrazone intermediates are generated via the Japp–Klingemann reaction, which then undergo cyclization to form the fused pyrazine ring.
Step 3: Introduction of Substituents
Ethyl and methoxy groups are introduced either on the starting materials or during intermediate stages. Methoxy substitution commonly occurs via methylation of hydroxy precursors, while ethyl groups are introduced via alkylation reactions or through the use of ethyl-substituted starting materials.
Reaction Conditions and Catalysts
- Solvents: Ethanol, aqueous 1,4-dioxane, or dimethoxyethane are commonly used solvents depending on the step.
- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are employed in coupling reactions, especially in boronic acid/ester coupling steps.
- Bases: Caesium carbonate and potassium hydroxide are used as bases to facilitate substitution and deprotonation reactions.
- Temperature: Typical reaction temperatures range from room temperature to 130 °C, with some steps requiring prolonged heating for ring closure or rearrangement.
- Atmosphere: Reactions are often conducted under oxygen or air atmosphere to facilitate oxidative coupling and prevent side reactions.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution (S_NAr) | 2-chloro-3-nitropyridine + hydrazone anion, K2CO3 or milder bases (DABCO) | Formation of pyridinyl keto esters |
| 2 | Japp–Klingemann reaction | Arenediazonium tosylates + hydrazones, mild heating | Formation of hydrazone intermediates |
| 3 | Cyclization and ring closure | Heating at 100–130 °C, sometimes under O2 atmosphere | Formation of fused pyrazolo-pyridine ring |
| 4 | Alkylation/methylation | Alkyl halides or methylating agents under basic conditions | Introduction of ethyl and methoxy groups |
| 5 | Purification and characterization | Recrystallization, NMR, MS | Pure 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine |
Mechanistic Insights and Rearrangements
- An unusual acetyl group migration (C-N migration) has been observed in related pyrazolo-pyridine syntheses, facilitated by nucleophilic attack on azo intermediates. This rearrangement can occur rapidly at room temperature in the presence of nucleophilic catalysts and influences the final product distribution.
- The cyclization step involves nucleophilic attack on electron-deficient nitrogen atoms and ring closure via four-membered transition states or concerted mechanisms.
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structural integrity of the fused ring system and substituent positions.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- X-ray Crystallography: Occasionally employed to confirm the three-dimensional structure and substitution pattern.
Comparative Table of Preparation Conditions and Yields
| Method/Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| S_NAr substitution with K2CO3 | Room temperature to mild heating | Moderate | Decomposition observed with strong bases |
| Use of milder bases (DABCO, amines) | Room temperature | High | Cleaner reaction, less side products |
| Japp–Klingemann reaction | One-pot, mild heating | High | Efficient formation of hydrazone intermediates |
| Cyclization under O2 atmosphere | 130 °C, 18 h | Up to 94 | Oxidative CDC route enhances yield |
| Alkylation/methylation | Basic conditions, room temperature | Variable | Dependent on reagent and substrate |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic rings in 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine undergo electrophilic substitution, particularly at electron-rich positions. The methoxy group (-OCH₃) acts as an electron-donating group, directing incoming electrophiles to the ortho and para positions of the pyridine ring. For example:
-
Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield nitro derivatives, primarily at the C5 position of the pyridine ring.
-
Sulfonation : Forms sulfonated products under fuming sulfuric acid conditions, with regioselectivity influenced by the methoxy group.
The ethyl group at the C4 position introduces steric hindrance, reducing reactivity at adjacent positions.
Nucleophilic Addition and Ring-Opening Reactions
The β-carbon of the pyrazine ring exhibits partial positive charge due to conjugation with adjacent nitrogen atoms, enabling nucleophilic attack. Key reactions include:
-
Amination : Reacts with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 80–100°C to form amino-substituted derivatives .
-
Hydrolysis : Under acidic or basic conditions, the pyrazine ring undergoes partial hydrolysis, producing intermediates useful for further functionalization .
Mechanistic studies suggest competing pathways where nucleophiles attack either the amino group or the β-carbon, depending on reaction conditions .
Alkylation and Acylation
The secondary amine in the tetrahydropyrido ring participates in alkylation and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated prod
Scientific Research Applications
4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Key Data Tables
Table 1. Comparison of Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-Ethyl-6-methoxy-pyrido[2,3-b]pyrazine | 220.28 | 2.8 | 345 (predicted) | Ethyl (C4), Methoxy (C6) |
| 2-Methyl-pyrido[2,3-b]pyrazine | 149.19 | 3.5 | 290 | Methyl (C2) |
| Pyrido[3,4-b]pyrazine | 135.17 | 1.1 | 318.5 | None |
Biological Activity
4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine (CAS No. 1545147-40-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N2O
- Molecular Weight : 202.25 g/mol
- Structure : The compound features a pyridine ring fused with a pyrazine ring, contributing to its unique reactivity and biological profile.
Biological Activity Overview
The biological activity of 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine has been primarily studied in the context of anticancer effects. It has shown promising results against various cancer cell lines.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
-
Cell Line Studies :
- MCF-7 (Breast Cancer) : In vitro studies demonstrated that 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine exhibits cytotoxic effects on MCF-7 cells with an IC50 value of approximately 15 µM. This suggests significant potential as an anticancer agent against breast cancer cells.
- A549 (Lung Cancer) : The compound also showed activity against A549 lung cancer cells with an IC50 value of around 20 µM.
-
Mechanisms of Action :
- The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the p53 signaling pathway. This was evidenced by increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Additionally, it has been shown to inhibit cell migration and invasion in metastatic cancer models.
Study 1: Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrido[2,3-B]pyrazines and evaluated their anticancer activities. The study highlighted that compounds similar to 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine exhibited significant inhibition of tumor growth in xenograft models. The mechanisms involved were linked to cell cycle arrest at the G0/G1 phase and induction of apoptosis through intrinsic pathways.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms by which 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine affects cancer cell behavior. Using flow cytometry and Western blot analysis, researchers demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in treated cells.
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine | MCF-7 | 15 | Apoptosis via caspase activation |
| 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine | A549 | 20 | Induction of ROS and apoptosis |
| Other Similar Compounds | Various | Varies | Varies |
Q & A
Q. What are the established synthetic routes for 4-Ethyl-6-methoxy-pyrido[2,3-B]pyrazine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and substitution. For example, pyrido-pyrazine scaffolds are often constructed using condensation reactions (e.g., ethyl acetoacetate with aldehydes and urea derivatives) followed by functionalization. Key steps include:
- Cyclization : Ethyl acetoacetate reacts with aldehydes and methylisourea under reflux to form dihydropyrimidine intermediates .
- Substitution : Methoxy and ethyl groups are introduced via nucleophilic substitution or alkylation. Optimization of solvents (e.g., ethanol/acetic acid mixtures) and catalysts (e.g., HCl or sodium acetate) improves yields .
- Purity Control : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. How can structural elucidation of 4-Ethyl-6-methoxy-pyrido[2,3-B]pyrazine be performed to confirm regiochemistry?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl groups as triplets near δ 1.2–1.4 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, Acta Crystallographica studies on analogous compounds confirm bond angles and torsional strain in the pyrido-pyrazine core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas and fragmentation patterns .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methyl, methoxy vs. hydroxyl) impact the biological activity of pyrido-pyrazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- In Vitro Assays : Compare receptor binding affinities (e.g., corticotropin-releasing factor-1 receptor antagonism) using radioligand displacement assays. Ethyl groups enhance lipophilicity and blood-brain barrier penetration, while methoxy substituents reduce metabolic degradation .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions between substituents and receptor binding pockets. Methoxy groups may form hydrogen bonds with serine residues in CRF-1 receptors .
Q. How can contradictory bioactivity data in pharmacological assays for pyrido-pyrazine analogs be resolved?
- Methodological Answer :
- Dose-Response Curves : Validate EC/IC values across multiple concentrations to rule out assay-specific artifacts .
- Receptor Selectivity Profiling : Use panels of related receptors (e.g., CRF-1 vs. CRF-2) to identify off-target effects. Contradictions may arise from differential receptor expression in cell lines .
- Statistical Analysis : Apply ANOVA or non-linear regression to assess variability between replicates or batches .
Q. What strategies improve synthetic yield in large-scale preparation of pyrido-pyrazine intermediates?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling efficiency for aryl substitutions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction times .
- Machine Learning : Tools like Reaxys or Pistachio predict optimal reaction conditions (temperature, stoichiometry) based on historical data .
Q. How can computational modeling guide the design of pyrido-pyrazine derivatives with enhanced metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to simulate pharmacokinetic properties. Ethyl and methoxy groups reduce CYP450-mediated oxidation .
- Metabolic Pathway Mapping : Identify vulnerable sites (e.g., N-demethylation) via in silico metabolite prediction (e.g., GLORYx) .
- Quantum Mechanics (QM) Calculations : Assess electron density at reactive sites to prioritize stable substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
